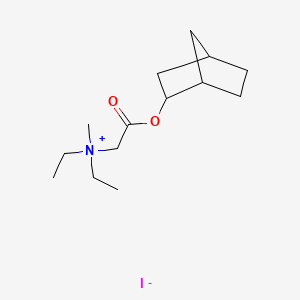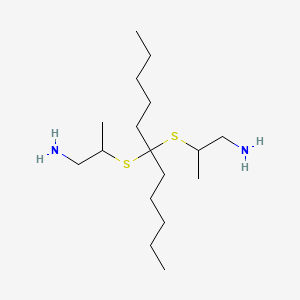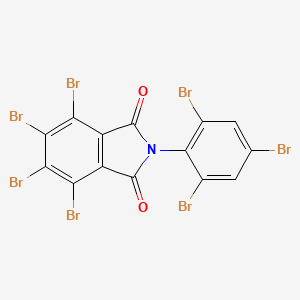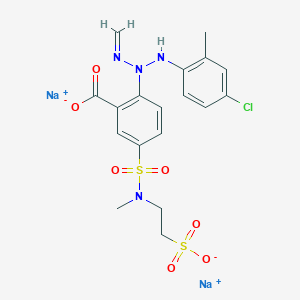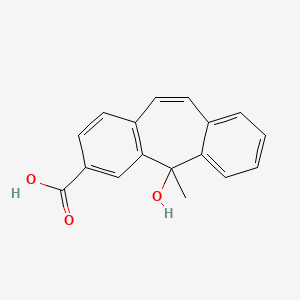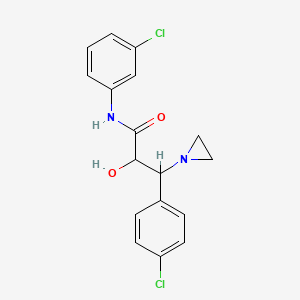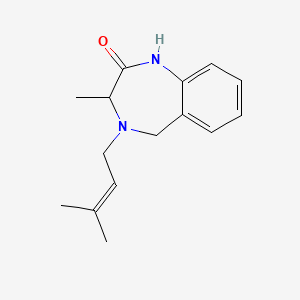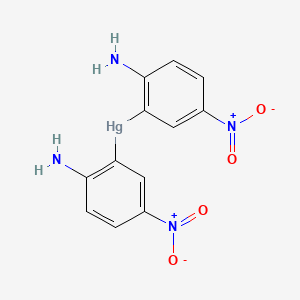
Mercury, bis(2-amino-5-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, bis(2-amino-5-nitrophenyl)- is an organomercury compound with the chemical formula C12H10HgN4O4 This compound is known for its unique structure, which includes two amino and nitro groups attached to a phenyl ring, coordinated with a mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, bis(2-amino-5-nitrophenyl)- typically involves the reaction of 2-amino-5-nitrophenol with mercury(II) acetate in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C6H4(NH2)(NO2)+Hg(OAc)2→Hg[C6H4(NH2)(NO2)]2+2HOAc
Industrial Production Methods
Industrial production of this compound is not common due to its specialized applications and the toxicity associated with mercury compounds. when produced, it follows similar synthetic routes as in laboratory settings, with additional safety and environmental controls to handle mercury and its by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury, bis(2-amino-5-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, where the nitro and amino groups direct the incoming electrophile to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Mercury, bis(2-amino-5-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in developing new therapeutic agents, although its toxicity limits its direct application.
Industry: Used in the development of specialized materials and as a precursor for other organomercury compounds.
Mécanisme D'action
The mechanism by which Mercury, bis(2-amino-5-nitrophenyl)- exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. The nitro and amino groups can also participate in redox reactions, further affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mercury, bis(2-amino-4-nitrophenyl)-
- Mercury, bis(2-amino-3-nitrophenyl)-
- Mercury, bis(2-amino-6-nitrophenyl)-
Comparison
Mercury, bis(2-amino-5-nitrophenyl)- is unique due to the specific positioning of the amino and nitro groups on the phenyl ring, which influences its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a compound of interest for targeted research applications.
Propriétés
Numéro CAS |
120302-59-2 |
|---|---|
Formule moléculaire |
C12H10HgN4O4 |
Poids moléculaire |
474.82 g/mol |
Nom IUPAC |
bis(2-amino-5-nitrophenyl)mercury |
InChI |
InChI=1S/2C6H5N2O2.Hg/c2*7-5-1-3-6(4-2-5)8(9)10;/h2*1,3-4H,7H2; |
Clé InChI |
SFJYMKLZOHWOPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[Hg]C2=C(C=CC(=C2)[N+](=O)[O-])N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


